molecular formula C20H22N2O2 B5868806 2-(cinnamoylamino)-N-isobutylbenzamide

2-(cinnamoylamino)-N-isobutylbenzamide

Cat. No. B5868806
M. Wt: 322.4 g/mol
InChI Key: CIJLHOFDUJWJQG-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamoylamino)-N-isobutylbenzamide, also known as CIAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that belongs to the class of amides and is widely used as a research tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-(cinnamoylamino)-N-isobutylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. This results in the modulation of various biological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-isobutylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to modulate various signaling pathways in cells, resulting in the modulation of various biological processes.

Advantages and Limitations for Lab Experiments

2-(cinnamoylamino)-N-isobutylbenzamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify. It is also stable and relatively inexpensive. However, there are also several limitations to its use. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(cinnamoylamino)-N-isobutylbenzamide. One area of interest is its potential applications in cancer therapy. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-N-isobutylbenzamide is a complex process that involves several steps. The first step involves the reaction of isobutylamine with cinnamoyl chloride to form N-(2-methylpropyl)cinnamamide. This intermediate is then reacted with 2-nitrobenzoyl chloride to form 2-(cinnamoylamino)-N-isobutylbenzamide.

Scientific Research Applications

2-(cinnamoylamino)-N-isobutylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(2-methylpropyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(2)14-21-20(24)17-10-6-7-11-18(17)22-19(23)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,21,24)(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJLHOFDUJWJQG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide

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